molecular formula C11H18N2O5 B1285077 4-N-Boc-2-oxo-piperazine-1-acetic acid CAS No. 549506-47-0

4-N-Boc-2-oxo-piperazine-1-acetic acid

Cat. No.: B1285077
CAS No.: 549506-47-0
M. Wt: 258.27 g/mol
InChI Key: QHPTYSXSHRLTHM-UHFFFAOYSA-N
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Safety and Hazards

The compound is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of piperazine with di-tert-butyl dicarbonate to form 1-Boc-piperazine, which is then further reacted with acetic anhydride to yield the final product .

Industrial Production Methods: While specific industrial production methods for 4-N-Boc-2-oxo-piperazine-1-acetic acid are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-N-Boc-2-oxo-piperazine-1-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-N-Boc-2-oxo-piperazine-1-acetic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 4-N-Boc-2-oxo-piperazine-1-acetic acid involves its role as a building block in chemical synthesis. The Boc group provides protection to the piperazine ring, allowing for selective reactions to occur at other sites on the molecule. Upon deprotection, the free amine can participate in further reactions, facilitating the synthesis of a wide range of biologically active compounds .

Comparison with Similar Compounds

Uniqueness: 4-N-Boc-2-oxo-piperazine-1-acetic acid is unique due to its specific structure, which allows for versatile modifications and applications in various fields of research. Its ability to undergo selective reactions while maintaining stability makes it a valuable intermediate in chemical synthesis .

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)13-5-4-12(7-9(15)16)8(14)6-13/h4-7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPTYSXSHRLTHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589235
Record name [4-(tert-Butoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

549506-47-0
Record name [4-(tert-Butoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid
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